Diethyl N-[1-(4-fluorophenyl)-2,3,4,5,6,7-hexahydro-2,4,6-trioxo-5-(trifluoromethyl)-1H-pyrrolo[2,3-d]pyrimidin-5-yl]phosphoramidate
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Overview
Description
DIETHYL [1-(4-FLUOROPHENYL)-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]AMIDOPHOSPHATE is a complex organic compound with significant potential in various scientific fields. This compound features a pyrrolopyrimidine core, which is known for its diverse biological activities. The presence of fluorine atoms enhances its chemical stability and biological activity, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIETHYL [1-(4-FLUOROPHENYL)-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]AMIDOPHOSPHATE typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolopyrimidine core, followed by the introduction of the fluorophenyl and trifluoromethyl groups. The final step involves the phosphorylation of the compound to obtain the desired product. Reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. The use of advanced purification methods, such as high-performance liquid chromatography, ensures the removal of impurities and the isolation of the pure compound.
Chemical Reactions Analysis
Types of Reactions
DIETHYL [1-(4-FLUOROPHENYL)-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]AMIDOPHOSPHATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and sodium hydride for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as amines or ethers, into the compound.
Scientific Research Applications
DIETHYL [1-(4-FLUOROPHENYL)-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]AMIDOPHOSPHATE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and inflammatory disorders.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of DIETHYL [1-(4-FLUOROPHENYL)-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]AMIDOPHOSPHATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine atoms enhance its binding affinity and selectivity, allowing it to modulate biological pathways effectively. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- DIETHYL [1-(4-CHLOROPHENYL)-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]AMIDOPHOSPHATE
- DIETHYL [1-(4-BROMOPHENYL)-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]AMIDOPHOSPHATE
Uniqueness
The unique feature of DIETHYL [1-(4-FLUOROPHENYL)-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]AMIDOPHOSPHATE is the presence of fluorine atoms, which enhance its chemical stability and biological activity. This makes it more effective in various applications compared to its analogs with different halogen atoms.
Properties
CAS No. |
889957-79-3 |
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Molecular Formula |
C17H17F4N4O6P |
Molecular Weight |
480.3 g/mol |
IUPAC Name |
5-(diethoxyphosphorylamino)-1-(4-fluorophenyl)-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4,6-trione |
InChI |
InChI=1S/C17H17F4N4O6P/c1-3-30-32(29,31-4-2)24-16(17(19,20)21)11-12(22-14(16)27)25(15(28)23-13(11)26)10-7-5-9(18)6-8-10/h5-8H,3-4H2,1-2H3,(H,22,27)(H,24,29)(H,23,26,28) |
InChI Key |
ONHWCXYBJXLSTA-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(NC1(C2=C(NC1=O)N(C(=O)NC2=O)C3=CC=C(C=C3)F)C(F)(F)F)OCC |
Origin of Product |
United States |
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